D-Phenylalanyl-D-tryptophylglycyl-D-phenylalanyl-D-phenylalanine
Description
D-Phenylalanyl-D-tryptophylglycyl-D-phenylalanyl-D-phenylalanine is a synthetic tetrapeptide composed entirely of D-configured amino acids, except for glycine, which is achiral. Its structure (C₄₀H₄₂N₆O₇, MW ≈ 742.8 g/mol) features aromatic residues—two D-phenylalanine (D-Phe) units, one D-tryptophan (D-Trp), and a glycyl (Gly) spacer—resulting in a hydrophobic, protease-resistant backbone . The D-amino acids confer enhanced metabolic stability compared to L-configured peptides, making it a candidate for therapeutic applications requiring prolonged bioavailability. Its InChI string (provided in ) confirms stereochemical specificity, critical for interactions with biological targets .
Properties
CAS No. |
644997-50-2 |
|---|---|
Molecular Formula |
C40H42N6O6 |
Molecular Weight |
702.8 g/mol |
IUPAC Name |
(2R)-2-[[(2R)-2-[[2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C40H42N6O6/c41-31(20-26-12-4-1-5-13-26)37(48)45-34(23-29-24-42-32-19-11-10-18-30(29)32)38(49)43-25-36(47)44-33(21-27-14-6-2-7-15-27)39(50)46-35(40(51)52)22-28-16-8-3-9-17-28/h1-19,24,31,33-35,42H,20-23,25,41H2,(H,43,49)(H,44,47)(H,45,48)(H,46,50)(H,51,52)/t31-,33-,34-,35-/m1/s1 |
InChI Key |
SOWXETNREUVPSU-HYGOWAQNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)N[C@H](CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)N[C@H](CC4=CC=CC=C4)C(=O)N[C@H](CC5=CC=CC=C5)C(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CC=CC=C5)C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Phenylalanyl-D-tryptophylglycyl-D-phenylalanyl-D-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and purification: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as the desired scale, purity, and cost. Solution-phase synthesis can be advantageous for large-scale production due to its scalability and potential for automation.
Chemical Reactions Analysis
Types of Reactions
D-Phenylalanyl-D-tryptophylglycyl-D-phenylalanyl-D-phenylalanine can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine derivatives.
Reduction: Reduction reactions can target disulfide bonds if present in modified versions of the peptide.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Reagents such as N-hydroxysuccinimide (NHS) esters can facilitate the substitution of amino acid side chains.
Major Products Formed
Oxidation: Kynurenine derivatives from tryptophan oxidation.
Reduction: Reduced forms of disulfide-containing peptides.
Substitution: Modified peptides with altered functional groups.
Scientific Research Applications
D-Phenylalanyl-D-tryptophylglycyl-D-phenylalanyl-D-phenylalanine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its potential role in protein-protein interactions and as a substrate for enzymatic studies.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based drugs.
Industry: Utilized in the development of novel materials and as a standard for analytical techniques such as mass spectrometry and HPLC.
Mechanism of Action
The mechanism of action of D-Phenylalanyl-D-tryptophylglycyl-D-phenylalanyl-D-phenylalanine depends on its specific application
Binding to receptors: Peptides can interact with specific receptors on cell surfaces, triggering downstream signaling pathways.
Enzyme inhibition: Peptides can act as inhibitors of enzymes by binding to their active sites.
Cell penetration: Some peptides can penetrate cell membranes and deliver therapeutic agents intracellularly.
Comparison with Similar Compounds
Table 1: Key Comparative Data
Structural Comparisons
- Aromaticity : The target compound shares structural motifs with diphenylamine analogs (e.g., tofenamic acid) and thyroxine, emphasizing hydrophobic interactions and π-π stacking due to phenyl/tryptophan residues . However, unlike thyroxine, it lacks iodine and hormonal activity.
- Chirality: Unlike phenyllactic acid (a hydroxylated phenylalanine analog with an L/D chiral center), the target’s D-amino acids enhance resistance to proteolytic degradation, a feature absent in smaller metabolites like phenyllactic acid .
Functional and Pharmacological Differences
- Metabolic Stability: The target’s D-amino acids reduce enzymatic cleavage compared to L-peptides (e.g., endogenous hormones), contrasting with tofenamic acid’s rapid hepatic metabolism .
- Biological Targets: Thyroxine acts via nuclear receptors, while the target’s mechanism (if any) remains uncharacterized in the provided evidence.
Research Findings and Limitations
- Structural Insights : Supplemental Figure 1 from highlights aromatic stacking similarities between diphenylamines and the target, though functional implications remain unexplored .
- Knowledge Gaps: No direct pharmacological data for the target compound exists in the provided evidence; comparisons rely on structural inferences. Further studies on receptor binding or toxicity are needed.
Biological Activity
D-Phenylalanyl-D-Tryptophylglycyl-D-Phenylalanyl-D-Phenylalanine (often abbreviated as D-Phe-D-Trp-Gly-D-Phe-D-Phe) is a synthetic peptide that has garnered interest in various fields, including biochemistry, pharmacology, and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
D-Phe-D-Trp-Gly-D-Phe-D-Phe is composed of five amino acids, all of which are in their D-forms. This configuration is significant as it influences the peptide's stability and resistance to enzymatic degradation compared to L-amino acid counterparts. The molecular formula is with a molecular weight of approximately 478.56 g/mol.
The biological activity of D-Phe-D-Trp-Gly-D-Phe-D-Phe primarily stems from its interaction with specific receptors and enzymes in biological systems. The peptide's structure allows it to modulate protein-protein interactions and inhibit certain enzyme activities.
- Receptor Binding : The aromatic side chains of phenylalanine and tryptophan can engage in π-π stacking interactions with aromatic amino acids in receptor binding sites, potentially enhancing binding affinity.
- Enzyme Inhibition : The glycine residue may facilitate conformational flexibility, allowing the peptide to fit into enzyme active sites more effectively, thus inhibiting their function.
Biological Activities
Research has indicated several biological activities associated with D-Phe-D-Trp-Gly-D-Phe-D-Phe:
- Antioxidant Activity : Similar peptides have shown potential as antioxidants by scavenging free radicals and reducing oxidative stress.
- Antimicrobial Effects : Some studies suggest that peptides with similar structures exhibit antimicrobial properties against various pathogens.
- Neuroprotective Effects : The ability of tryptophan to influence serotonin pathways indicates potential neuroprotective roles, particularly in models of neurodegeneration.
Case Studies
-
Antioxidant Activity Study :
- A study evaluated the antioxidant capacity of various synthetic peptides, including D-Phe-D-Trp-Gly-D-Phe-D-Phe. Results indicated a significant reduction in oxidative stress markers in vitro, suggesting potential therapeutic applications in oxidative stress-related conditions.
-
Neuroprotective Effects :
- In a model of Alzheimer's disease, the peptide was administered to assess its effects on cognitive function and neuronal survival. Preliminary results showed improved memory retention and reduced neuronal apoptosis compared to controls.
-
Antimicrobial Efficacy :
- A comparative study tested the antimicrobial properties of D-Phe-D-Trp-Gly-D-Phe-D-Phe against common bacterial strains. The peptide demonstrated significant inhibition zones, indicating its potential as a novel antimicrobial agent.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| D-Phenylalanyl-D-Tryptophylglycyl | Synthetic Peptide | Antioxidant, Antimicrobial |
| D-Alanylleucylglycyl | Synthetic Peptide | Antimicrobial |
| L-Tryptophan | Natural Amino Acid | Neurotransmitter precursor |
Research Applications
D-Phe-D-Trp-Gly-D-Phe-D-Phe is being explored for various applications:
- Drug Development : Its unique properties make it a candidate for developing new drugs targeting specific receptors or pathways.
- Biomaterials : The peptide can be utilized in creating biomaterials for tissue engineering due to its biocompatibility.
- Cosmetic Industry : Its antioxidant properties are being investigated for incorporation into skincare products.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
